3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)-1-benzothiophene-2-carboxylic acid
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Overview
Description
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)-1-benzothiophene-2-carboxylic acid is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor inhibitor, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)-1-benzothiophene-2-carboxylic acid typically involves multiple steps, starting from readily available starting materialsKey reaction conditions include the use of strong bases, such as sodium hydride, and palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)-1-benzothiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting fibroblast growth factor receptors, which are involved in various cellular processes.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by targeting fibroblast growth factor receptors. Upon binding to these receptors, it inhibits their activity, leading to the suppression of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition results in reduced cell proliferation, migration, and angiogenesis, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also known for their inhibitory activity against fibroblast growth factor receptors.
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds have shown potent activity against other kinases and are structurally related to the pyrrolo[2,3-b]pyridine derivatives.
Uniqueness
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)-1-benzothiophene-2-carboxylic acid is unique due to its specific combination of the pyrrolo[2,3-b]pyridine and benzo[b]thiophene moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C16H11N3O2S |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C16H11N3O2S/c20-16(21)14-13(10-3-1-2-4-12(10)22-14)19-11-6-8-18-15-9(11)5-7-17-15/h1-8H,(H,20,21)(H2,17,18,19) |
InChI Key |
RTNOFEASLJZHAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)O)NC3=C4C=CNC4=NC=C3 |
Origin of Product |
United States |
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